1-chloro-3-cyclopropoxypropan-2-one
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Overview
Description
1-chloro-3-cyclopropoxypropan-2-one is an organic compound with the molecular formula C6H9ClO2. It is characterized by the presence of a cyclopropyl group attached to a propanone backbone, with a chlorine atom at the first position and a cyclopropoxy group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3-cyclopropoxypropan-2-one can be achieved through several methods. One common approach involves the reaction of 1-chloropropan-2-one with cyclopropanol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the cyclopropoxy group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-chloro-3-cyclopropoxypropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted derivatives like 1-azido-3-cyclopropoxypropan-2-one.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-chloro-3-cyclopropoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-3-cyclopropoxypropan-2-one exerts its effects involves interactions with various molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting reactivity and binding properties. The compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in biological systems and potential therapeutic applications .
Comparison with Similar Compounds
1-chloro-3-methoxypropan-2-one: Similar structure but with a methoxy group instead of a cyclopropoxy group.
1-chloro-3-ethoxypropan-2-one: Contains an ethoxy group, differing in the size and reactivity of the alkoxy group.
1-chloro-3-isopropoxypropan-2-one: Features an isopropoxy group, affecting steric and electronic properties.
Uniqueness: 1-chloro-3-cyclopropoxypropan-2-one is unique due to the presence of the cyclopropyl group, which imparts significant ring strain and influences its chemical reactivity. This makes it distinct from other similar compounds and valuable for specific synthetic applications .
Properties
CAS No. |
2282391-10-8 |
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Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.6 |
Purity |
95 |
Origin of Product |
United States |
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